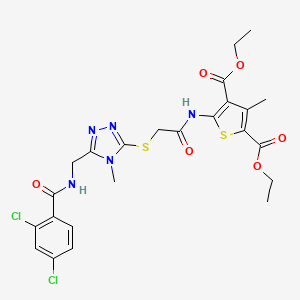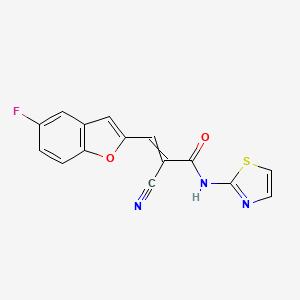
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases. FTY720 was first synthesized in 1992 and has since been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic benefits.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a compound of interest due to its structural and functional properties that make it suitable for various scientific research applications. Although not directly mentioned in the available literature, compounds with similar structural motifs have been synthesized and evaluated for their biological and chemical properties, providing insights into potential applications of this specific compound.
For instance, the synthesis and structure-activity relationship studies in the class of indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors highlight the importance of cyano and fluoro substituents in modulating biological activity. These studies suggest that the specific structural features of 2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide could render it valuable for investigating neurological mechanisms and developing therapeutic agents (Heinrich et al., 2004).
Chemical Sensing and Molecular Interaction
Research into N-(cyano(naphthalen-1-yl)methyl)benzamides has unveiled their utility in the colorimetric sensing of fluoride anions, suggesting that cyano-substituted compounds can act as effective sensors for specific ions in solution. This property is critical for environmental monitoring and analytical chemistry, indicating that our compound of interest may also serve as a building block for developing novel sensors with specific target ion detection capabilities (Younes et al., 2020).
Antitumor and Antimicrobial Applications
A study on benzofuran derivatives has shown significant antitumor and antimicrobial activities, suggesting a promising area of research for compounds containing benzofuran and cyano groups. This finding opens up avenues for the development of new chemotherapeutic agents and antimicrobial compounds, potentially including 2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide as a candidate for further investigation (Rida et al., 2006).
Heterocyclic Chemistry and Drug Design
The exploration of fluoro-substituted benzofurans for synthesizing novel heterocyclic compounds underlines the role of such structures in drug design and development. Microwave-assisted tandem intramolecular Wittig and Claisen rearrangement reactions have been employed to create structurally diverse compounds, demonstrating the utility of fluoro and cyano groups in facilitating complex chemical transformations. This research pathway suggests the potential of our compound in synthesizing novel heterocyclic skeletons with pharmacological relevance (Rao et al., 2005).
Propriétés
IUPAC Name |
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3O2S/c16-11-1-2-13-9(5-11)6-12(21-13)7-10(8-17)14(20)19-15-18-3-4-22-15/h1-7H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGNCJBCISXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-3,6-dichloro-N-[(4-oxo-3H-quinazolin-2-YL)methyl]pyridine-2-carboxamide](/img/structure/B2773722.png)
![5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2773723.png)
![5-(4-Ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2773724.png)
![2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2773725.png)
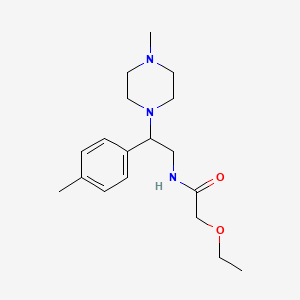
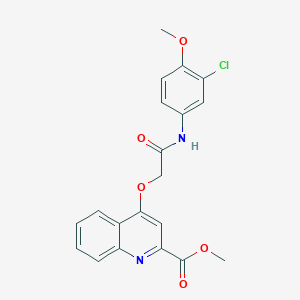
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2773736.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)
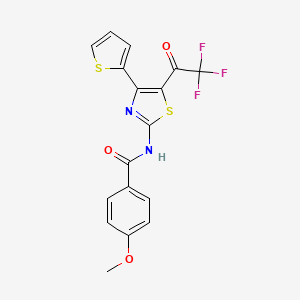
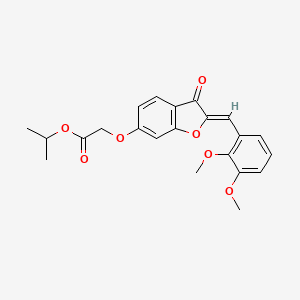

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)
